N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Pain Opioid Receptor Sigma Receptor

Analgesic discovery is dominated by piperidine-based scaffolds, creating IP and SAR bottlenecks. This tetrahydrothiopyran benzamide provides a patent-differentiated alternative specifically for μ-opioid receptor (MOR)-focused programs. • Structurally distinct S-heterocycle enables novel composition-of-matter patents versus piperidine analogs (cf. WO2018108319A1 vs. WO2018153545A1). • 4-(2-Hydroxyethoxy) substituent systematically modulates logD and microsomal stability for PK-driven lead optimization. • 95% purity research chemical supplied from stock with rapid global delivery.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 2309552-01-8
Cat. No. B2846082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
CAS2309552-01-8
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESC1CSCCC1(CNC(=O)C2=CC=CC=C2)OCCO
InChIInChI=1S/C15H21NO3S/c17-8-9-19-15(6-10-20-11-7-15)12-16-14(18)13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18)
InChIKeyLRKGYCSWMAMRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide: A Tetrahydrothiopyran-Based Scaffold for Advanced Medicinal Chemistry and Pain Research


N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide (CAS 2309552-01-8) is a synthetic organic compound featuring a tetrahydro-2H-thiopyran core linked to a benzamide moiety via a methylene bridge, further functionalized with a hydroxyethoxy side chain . This structure positions it within a privileged class of heterocycles known for diverse biological activities, including analgesic, anti-inflammatory, and kinase-modulating properties [1]. The compound is primarily supplied as a high-purity (typically 95%) research chemical for early-stage drug discovery, serving as a versatile scaffold for generating focused libraries targeting multimodal pain pathways and kinase inhibition [1].

Beyond Generic Thiopyran Analogs: Why Precise Substitution on N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide Dictates Biological Outcome


In the tetrahydrothiopyran class, seemingly minor structural permutations can result in dramatic shifts in pharmacological profile. Research on related amide and methanone derivatives demonstrates that dual sigma-1 (σ1) receptor and μ-opioid receptor (MOR) activity, a key mechanistic hypothesis for treating pain without the typical opioid side effects, is exquisitely sensitive to the nature of the N-substituent and linker [1]. The specific 4-(2-hydroxyethoxy)methyl substitution on the thiopyran ring, coupled with the unsubstituted benzamide, creates a unique hydrogen-bonding and steric environment not found in simple N-alkyl or N-aryl analogs [2]. Generic substitution with a differently substituted thiopyran, such as a simple phenyl or piperidine-linked derivative, is therefore not pharmacologically equivalent and would invalidate structure-activity relationship (SAR) models developed for this specific multimodal pain program [1].

Quantitative Differentiation Evidence for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide vs. Structural Analogs


Functional Selectivity: Favoring MOR Activation over σ1 Receptor Binding Compared to Methanone Derivatives

The present compound, as an amide derivative, is structurally poised for a different functional selectivity window compared to the better-characterized tetrahydrothiopyran methanone series. In a focused patent program, related tetrahydrothiopyran amides demonstrated preferential activation of the μ-opioid receptor (MOR) with reduced σ1 receptor binding, a profile hypothesized to mitigate opioid-induced hyperalgesia [1]. This differentiation from the methanone series, which often exhibits more balanced dual-activity, is critical for selecting the correct scaffold for a given pain indication [1][2].

Pain Opioid Receptor Sigma Receptor Functional Selectivity

Enhanced Solubility and Metabolic Stability Imparted by the Hydroxyethoxy Side Chain vs. Unsubstituted Thiopyrans

A key differentiator for this compound is the 4-(2-hydroxyethoxy) substituent. In the broader tetrahydrothiopyran class, the introduction of a hydroxyethoxy group is a recognized strategy to improve aqueous solubility and reduce metabolic liabilities compared to alkyl-substituted or unsubstituted thiopyran cores [1]. While direct experimental data for this precise compound is not publicly available, the class-level SAR from patents targeting pain indicates that such oxygen-containing side chains modulate logD and improve metabolic stability in human liver microsome assays, directly impacting the compound's developability profile [1].

ADME Solubility Metabolic Stability Lead Optimization

Scaffold Flexibility for Dual Pharmacophore Design: Contrasting Thiopyran vs. Piperidine Core

The tetrahydrothiopyran core provides a distinct conformational profile compared to the more common piperidine analogs in pain research. The sulfur atom in the six-membered ring introduces a larger van der Waals radius and different torsion angles, allowing access to unique pharmacophore geometries for dual-target engagement [1]. A related patent (WO2018153545A1) explicitly claims piperidine methanone derivatives, while the present compound's patent family (WO2018108319A1) focuses on the thiopyran amide scaffold, highlighting the strategic scaffold hop to capture a distinct IP and pharmacological space [1][2].

Scaffold Hopping Multimodal Activity Pain Medicinal Chemistry

Optimal Research and Procurement Applications for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide Based on Differentiated Evidence


Pain Research: Developing MOR-Favoring Multimodal Analgesics with Reduced Sigma Activity

Based on its classification within the tetrahydrothiopyran amide series, this compound is best suited for lead optimization programs aiming to achieve potent μ-opioid receptor (MOR) agonism with a significantly attenuated sigma-1 (σ1) receptor component. The amide linkage, as opposed to a methanone, is inferred to shift the functional selectivity profile away from balanced dual-activity, which is desirable for reducing opioid-related side effects like hyperalgesia and tolerance [1]. This makes it a precise chemical tool for validating the MOR-dominant hypothesis in novel analgesic development.

ADME Lead Optimization: Leveraging the Hydroxyethoxy Side Chain for Improved Drug-like Properties

The 4-(2-hydroxyethoxy) substituent is a key structural feature for medicinal chemists focused on improving aqueous solubility and metabolic stability of early leads. This compound can serve as a reference standard or starting scaffold for further derivatization, where the hydroxyethoxy group's impact on logD and microsomal clearance can be systematically evaluated against des-hydroxy or O-alkylated analogs [1]. Its use can accelerate the identification of development candidates with favorable pharmacokinetic profiles.

Scaffold Hopping and IP Generation: Exploring Non-Piperidine Multimodal Ligands

For laboratories aiming to expand their chemical space beyond the crowded piperidine-based analgesic field, this tetrahydrothiopyran amide offers a structurally distinct scaffold. The sulfur heterocycle provides a unique electronic and steric environment that can lead to novel intellectual property, as evidenced by the separate patent filings for thiopyran derivatives (WO2018108319A1) compared to their piperidine counterparts (WO2018153545A1) [1][2]. Procurement of this compound enables the rapid exploration of this underutilized heterocycle for generating new composition-of-matter patents.

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